methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride
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Overview
Description
Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Mechanism of Action
Target of Action
Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is an indole derivative . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and bind with high affinity to multiple receptors .
Mode of Action
The mode of action of indole derivatives involves their interaction with these receptors, leading to various biological responses
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the reaction involves the use of hydrazine and a suitable precursor under reflux conditions with acetic acid and hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce dihydroindole derivatives.
Scientific Research Applications
Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Another indole derivative with significant biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
198016-53-4 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H |
InChI Key |
FEJNUJIJMMGHMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1.Cl |
Purity |
95 |
Origin of Product |
United States |
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